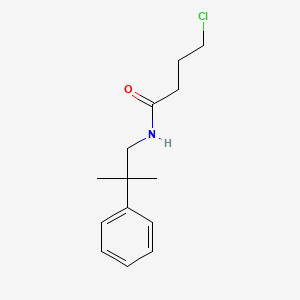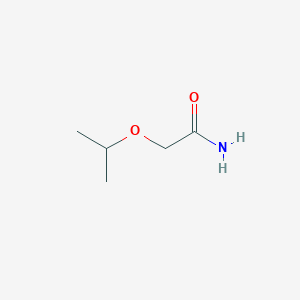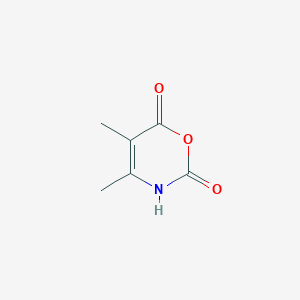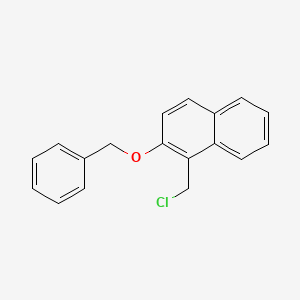
2-(Benzyloxy)-1-(chloromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-(chloromethyl)naphthalene is an organic compound that features a naphthalene ring substituted with a benzyloxy group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(chloromethyl)naphthalene typically involves the reaction of 2-hydroxynaphthalene with benzyl chloride in the presence of a base to form 2-benzyloxynaphthalene. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(chloromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 2-(benzyloxy)-1-methylnaphthalene.
Scientific Research Applications
2-(Benzyloxy)-1-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(chloromethyl)naphthalene involves its ability to undergo various chemical transformations. The chloromethyl group is reactive and can form covalent bonds with nucleophiles, while the benzyloxy group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)naphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-(Chloromethyl)naphthalene: Lacks the benzyloxy group, limiting its applications in oxidation and reduction reactions.
2-(Methoxy)-1-(chloromethyl)naphthalene: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
2-(Benzyloxy)-1-(chloromethyl)naphthalene is unique due to the presence of both benzyloxy and chloromethyl groups, which provide a combination of reactivity and versatility in chemical transformations. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H15ClO |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(chloromethyl)-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15ClO/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-11H,12-13H2 |
InChI Key |
GYOHNHCONQLZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


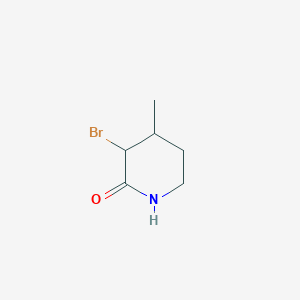
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
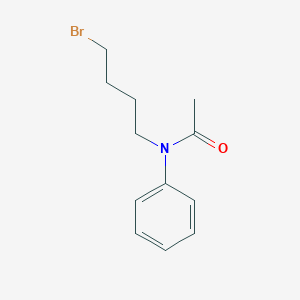
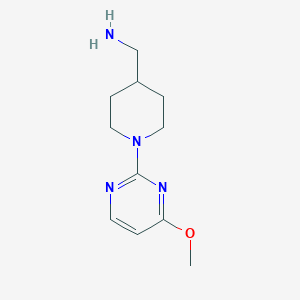
![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
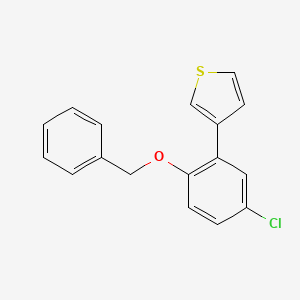
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
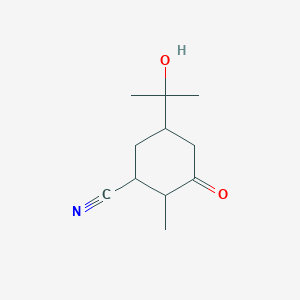
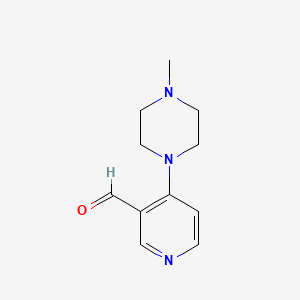
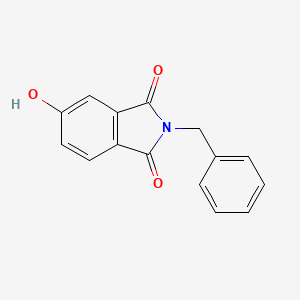
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
